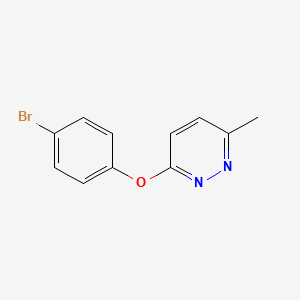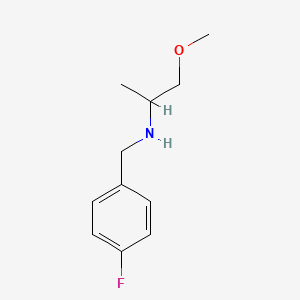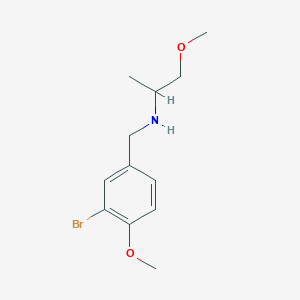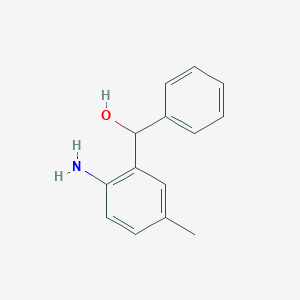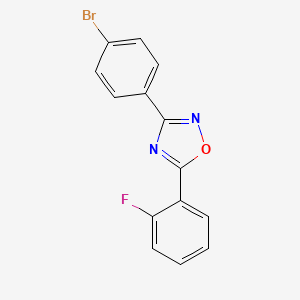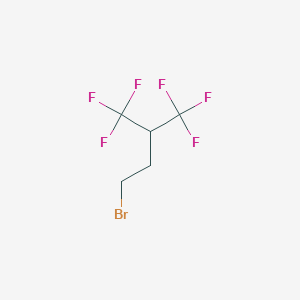
4-Bromo-1,1,1-trifluoro-2-(trifluoromethyl)butane
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related bromo- and trifluoromethyl-containing compounds is reported in several papers. For instance, a two-step synthesis of 1-bromo-4,4,4-trifluoro-3-(trifluoromethyl)but-2-ene starting from hexafluoroacetone is described, which could provide insights into potential synthetic routes for the target compound . Additionally, the synthesis of 4-bromo-1,1,2-trifluorobut-1-ene through the addition of bromine to chlorotrifluoroethylene is discussed, which again highlights the reactivity of bromine in the presence of fluorinated alkenes .
Molecular Structure Analysis
The molecular structure of related compounds can be inferred from the crystal structure analysis of 1,4-Bis(p-bromophenoxy) butane, which crystallizes in the monoclinic space group and exhibits a gauche-trans-gauche conformation in the methylene chain . This information, while not directly applicable, can be useful in predicting the conformational preferences of the target compound due to the presence of bromine and fluorine substituents.
Chemical Reactions Analysis
The reactivity of similar bromo- and trifluoromethyl-containing compounds is explored in several studies. For example, the electrophilic reactivity of 1-bromo-4,4,4-trifluoro-3-(trifluoromethyl)but-2-ene with various nucleophiles is investigated, which may suggest that the target compound could also undergo substitution or allylic rearrangement reactions depending on the nucleophile used . The photocatalytic reaction of 2-bromo-3,3,3-trifluoropropene with N-aryl amino acids to generate gem-difluoro vinyl radicals for further radical cyclization is another example of the chemical reactivity of bromo- and trifluoromethyl groups in photocatalytic conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of the target compound can be partially deduced from the properties of structurally similar compounds. For instance, the spectroscopic characterization of 4,4,4-trifluoro-1-(2-naphthyl)-1,3-butanedione provides insights into the vibrational frequencies, UV-Visible spectrum, and nonlinear optical properties that could be relevant to the target compound . The radical copolymerization of vinylidene fluoride with 4-bromo-1,1,2-trifluorobut-1-ene and the subsequent chemical modifications of the resulting bromo-containing poly(vinylidene fluoride)s suggest that the target compound may also be amenable to polymerization and further chemical transformations .
Applications De Recherche Scientifique
Versatile Building Blocks in Synthesis
- Compounds like 3-bromo-1,1,1-trifluoroacetone have been utilized as versatile fluorinated building blocks for synthesizing different trifluoromethylated heterocycles and aliphatic compounds, including 1,1,1-trifluoro-1,2-epoxypropane (Lui, Marhold, & Rock, 1998).
Reactivity and Chemical Synthesis
- Research shows that 1-bromo-4,4,4-trifluoro-3-(trifluoromethyl)but-2-ene is synthesized from hexafluoroacetone, exhibiting interesting electrophilic reactivity towards various nucleophilic reagents (Martin, Molines, & Wakselman, 1995).
- The synthesis of β-trifluoromethylated homoallylic alcohols in water, using indium-mediated allylation of aldehydes with 1,1,1-trifluoro-4-bromo-2-butene, highlights its utility in producing important trifluoromethylated building blocks (Loh & Li, 1997).
Applications in Fluorine Chemistry
- Studies indicate the use of such compounds in the field of fluorine chemistry, like the synthesis of low melting N-4-functionalized-1-alkyl or polyfluoroalkyl-1,2,4-triazolium salts, showcasing the diversity in applications (Mirzaei, Xue, & Shreeve, 2004).
Development of Novel Organic Compounds
- Research has focused on developing novel organic compounds, such as the creation of substituted 1,1-difluoroallenes, utilizing difluorovinylidenation of carbonyl compounds, a process in which compounds like 1-bromo-2,2-difluorovinyllithium play a critical role (Oh, Fuchibe, Yokota, & Ichikawa, 2012).
Innovative Chemical Reactions
- The compounds have been used to explore innovative chemical reactions, such as the inter- and intra-molecular hydrogen bonding in trifluoromethylated alcohols, contributing significantly to the understanding of complex chemical structures and reactions (Singh, Twamley, & Shreeve, 2001).
Material Science and Polymer Chemistry
- In material science and polymer chemistry, these compounds are involved in the synthesis and copolymerization of fluorinated monomers, providing insights into the creation of new materials with specific properties (Guiot, Néouze, Sauguet, Améduri, & Boutevin, 2005).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-bromo-1,1,1-trifluoro-2-(trifluoromethyl)butane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrF6/c6-2-1-3(4(7,8)9)5(10,11)12/h3H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYQXPSJUSBJZJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)C(C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrF6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30380746 | |
| Record name | 4-bromo-1,1,1-trifluoro-2-(trifluoromethyl)butane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30380746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1,1,1-trifluoro-2-(trifluoromethyl)butane | |
CAS RN |
203303-02-0 | |
| Record name | 4-bromo-1,1,1-trifluoro-2-(trifluoromethyl)butane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30380746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-1,1,1-trifluoro-2-(trifluoromethyl)butane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



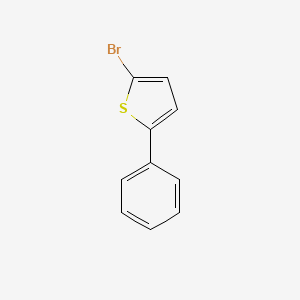
![Benzo[b]thiophene-3-carbonyl chloride](/img/structure/B1272748.png)
![Benzo[b]thiophen-3-ylmethanamine hydrochloride](/img/structure/B1272750.png)
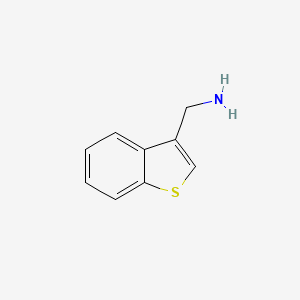

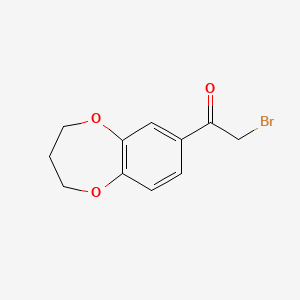

![2-Bromo-1-[4-methyl-2-(2-pyrazinyl)-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B1272760.png)
